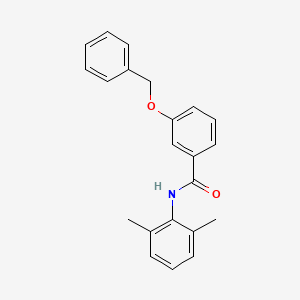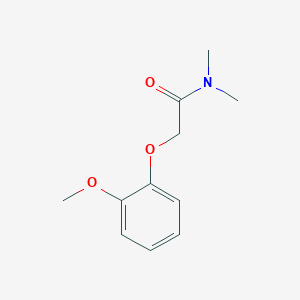![molecular formula C17H25N3O2 B5873472 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. In
Mecanismo De Acción
The exact mechanism of action of IPP is not fully understood. However, it has been suggested that IPP exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDAC activity, IPP can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
IPP has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. IPP has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPP is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable characteristic for any anti-cancer agent. However, one of the limitations of IPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of IPP is not fully understood, which makes it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on IPP. One of the areas of focus could be to optimize the synthesis method to increase the yield and purity of the final product. Another direction could be to investigate the pharmacokinetics and pharmacodynamics of IPP in vivo to determine the optimal dosing regimen. Moreover, further studies are needed to elucidate the exact mechanism of action of IPP and its potential interactions with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of IPP in humans.
Conclusion:
In conclusion, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. The synthesis of IPP involves a multi-step process, and its anti-tumor activity is thought to be mediated by the inhibition of HDACs. IPP has been found to exhibit potent anti-tumor activity, low toxicity, and high selectivity towards cancer cells. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of IPP involves a multi-step process that includes the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction with sodium borohydride and subsequent reaction with 4-chlorobutyryl chloride. The final product is obtained by the reaction of the intermediate with 2-aminophenylpropanamide. The yield of the final product is around 50%, and the purity can be achieved by recrystallization.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. IPP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(21)18-14-7-5-6-8-15(14)19-9-11-20(12-10-19)17(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQOOVAJGRAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)



![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)




![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)

